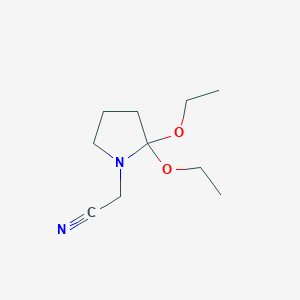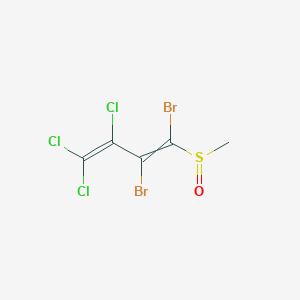
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is a complex organic compound characterized by the presence of multiple halogen atoms and a methanesulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene typically involves the halogenation of precursor compounds. One common method involves the 1,4-elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions will modify the methanesulfinyl group.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials, particularly those requiring halogenated intermediates.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene involves its interaction with molecular targets through its halogen atoms and methanesulfinyl group. These interactions can lead to various chemical transformations, such as the formation of covalent bonds with nucleophiles or the generation of reactive intermediates. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity.
1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Reacts with alkenes to yield allylic monobromides.
Uniqueness
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is unique due to the presence of both bromine and chlorine atoms along with a methanesulfinyl group
Propriétés
Numéro CAS |
90908-52-4 |
|---|---|
Formule moléculaire |
C5H3Br2Cl3OS |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
1,2-dibromo-3,4,4-trichloro-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C5H3Br2Cl3OS/c1-12(11)4(7)2(6)3(8)5(9)10/h1H3 |
Clé InChI |
UNQKJESIHNSLMO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C(=C(C(=C(Cl)Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


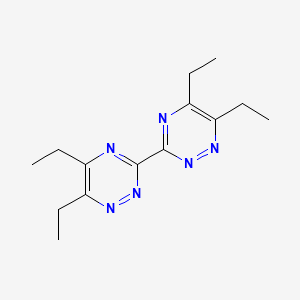

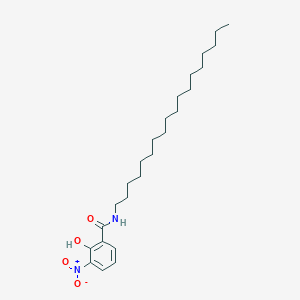

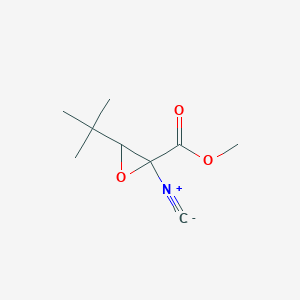



![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
